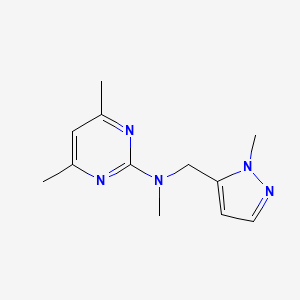

N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

Description

N,4,6-Trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a trimethylated pyrimidin-2-amine core and a (1-methyl-1H-pyrazol-5-yl)methyl substituent. The compound’s structure combines aromatic heterocycles (pyrimidine and pyrazole) with methyl groups at the N, 4, and 6 positions, enhancing its lipophilicity and steric bulk. This structural motif is common in pharmaceuticals targeting enzymes such as kinases, where substituent variations influence binding affinity and selectivity .

Properties

IUPAC Name |

N,4,6-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-9-7-10(2)15-12(14-9)16(3)8-11-5-6-13-17(11)4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEFIUCGMILFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)CC2=CC=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-one.

Reduction: Formation of N,4,6-trimethyl-N-((1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, aminopyrazole derivatives have shown effectiveness against various cancer cell lines, including HepG2 and HeLa cells. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Neuroprotective Effects

N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine may also possess neuroprotective properties. Studies suggest that pyrazole derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Kinase Inhibition

This compound has been evaluated for its ability to inhibit various kinases involved in cellular signaling pathways. Inhibitors of MAP4 kinases have shown promise in protecting motor neurons from stress-induced damage, highlighting the potential of this compound as a neuroprotective agent .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of pyrazole derivatives. The findings indicated that modifications to the pyrazole ring significantly enhanced anticancer activity against liver and cervical cancer cell lines. The study emphasized that compounds with a pyrimidine scaffold showed improved potency compared to their counterparts lacking this feature .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models demonstrated that compounds similar to this compound provided protection against neurodegeneration induced by oxidative stress. These results suggest a potential role for this compound in developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

*LogP values are estimated based on substituent contributions (e.g., methyl groups increase LogP, nitro groups decrease it).

Key Differences and Implications

Pyrimidine Core Modifications: The target compound features three methyl groups (N,4,6), enhancing steric shielding and lipophilicity compared to analogs like the 4,6-dimethylpyrimidine in . The additional methyl group may improve metabolic stability but reduce solubility . In contrast, the target’s pyrazole-methyl group offers a smaller, less polar heterocycle, favoring hydrophobic binding pockets .

Heterocyclic vs. Aliphatic Substituents :

- Aliphatic amines like those in –4 (e.g., naphthalenylmethyl derivatives) exhibit significantly higher LogP values (~4.0) due to bulky aromatic and unsaturated chains. These compounds may have better membrane permeability but higher risks of off-target interactions compared to the target’s balanced aromatic-aliphatic design .

Electronic and Steric Effects :

- The pyridine substituent in ’s N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine introduces basicity, which could alter protonation states under physiological conditions. The target’s pyrazole , with weaker basicity, may maintain neutral charge, optimizing blood-brain barrier penetration .

Biological Activity

N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The compound can be synthesized through a multi-step reaction involving the introduction of the pyrimidine moiety and subsequent methylation.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring has been linked to enhanced antibacterial activity, suggesting that modifications could yield more potent derivatives .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Pyrazole Derivative A | E. coli | Moderate |

| Pyrazole Derivative B | S. aureus | High |

| This compound | TBD | TBD |

2. Anti-inflammatory Effects

Research indicates that pyrazole compounds can exhibit anti-inflammatory properties by inhibiting key inflammatory markers such as TNF-α and IL-6. For example, a study reported that certain pyrazole derivatives inhibited TNF-α production by up to 85% at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory capabilities.

3. Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. Some compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. Studies have shown that specific substitutions on the pyrazole ring can enhance anticancer activity against various cancer cell lines .

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A recent study evaluated a series of pyrazole derivatives for their anticancer activity against human leukemia cells. The findings indicated that certain modifications led to increased potency and selectivity towards cancer cells compared to normal cells. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation models in mice, a novel series of pyrazole compounds were tested for their ability to reduce edema and inflammatory cytokine levels. The results showed that some derivatives significantly reduced inflammation markers comparable to standard anti-inflammatory drugs.

Q & A

Basic: What are the recommended methods for synthesizing N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A common approach starts with functionalizing the pyrimidine core, followed by introducing the methylpyrazole moiety via alkylation. For example, lithium bis(trimethylsilyl)amide (LHMDS) in dry THF can activate methylene groups for nucleophilic attacks, as seen in analogous pyrimidine syntheses . Yield optimization often requires controlled temperatures (e.g., room temperature for cyclization) and catalysts like triethylamine for cycloadditions . Characterization via IR, NMR, and mass spectrometry is critical to confirm purity and structure .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

Molecular docking and density functional theory (DFT) calculations can predict interactions with targets like CDK4/6 or hERG channels. For instance, analogs of pyrazolo-pyrimidines show selective inhibition of kinases when trifluoromethyl groups enhance hydrophobic binding . Advanced studies should validate docking results with experimental IC50 values (e.g., using enzymatic assays) and correlate electronic properties (e.g., HOMO-LUMO gaps) with activity . Structural data from X-ray crystallography (e.g., SHELX-refined coordinates ) can refine force field parameters in simulations.

Basic: What crystallographic techniques are used to resolve this compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s triclinic system (space group P1) can be analyzed using SHELX programs for structure solution and refinement . Key parameters include unit cell dimensions (e.g., a = 8.28 Å, b = 9.61 Å) and bond angles (e.g., C–N–C ~106–132°), validated against data-to-parameter ratios >16:1 to ensure reliability . Low R-factors (<0.05) and high-resolution data (<1 Å) minimize model bias .

Advanced: How do stereochemical and conformational variations impact biological activity?

The compound’s pyrimidine-pyrazole scaffold allows for conformational flexibility. For example, syn- vs. anti-arrangements of methyl groups on the pyrimidine ring can alter binding to enzymes like hERG. Dynamic NMR studies (e.g., NOESY) or variable-temperature crystallography can identify dominant conformers . Activity cliffs may arise from subtle changes; e.g., replacing trifluoromethyl with cyclopropyl groups in analogs reduces off-target effects .

Basic: Which analytical techniques are essential for purity assessment?

- HPLC-MS : Quantifies impurities using reverse-phase columns and ESI/MS detection.

- 1H/13C NMR : Verifies substituent integration ratios (e.g., 4,6-dimethyl vs. pyrazole-CH2 signals) .

- Elemental Analysis : Confirms C/H/N percentages within ±0.3% of theoretical values .

- XRD : Detects crystalline vs. amorphous forms, critical for solubility studies .

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between XRD bond lengths and DFT-optimized geometries may arise from crystal packing effects. Validate using:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) .

- Solid-State NMR : Cross-checks XRD-derived torsion angles (e.g., pyrazole-methyl rotation) .

- Temperature-Dependent Studies : Identify thermal motion artifacts in XRD data .

Basic: What are the primary pharmacological targets of this compound?

Pyrimidine-amine derivatives often target kinases (e.g., CDK4/6, IC50 ~2–10 nM) or ion channels (e.g., hERG). Biological assays (e.g., patch-clamp for hERG inhibition ) and cell-based viability tests (e.g., colorectal cancer models ) are standard. Structural analogs show enhanced selectivity via fluorinated substituents .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Replace pyrimidine with triazine to assess tolerance for heterocycle swaps.

- Substituent Scanning : Test methyl, ethyl, and isopropyl groups at the 4-position to map steric effects.

- Bioisosteres : Substitute pyrazole with imidazole to evaluate electronic impacts on binding .

- Pharmacokinetic Profiling : Measure logP (HPLC) and metabolic stability (liver microsomes) to optimize bioavailability .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential amine volatility.

- Storage : –20°C under inert gas (N2/Ar) to prevent degradation .

Advanced: What strategies mitigate hERG channel liability in drug development?

- Alchemical Free Energy Calculations : Predict hERG binding using FEP/MD simulations.

- Structural Minimization : Reduce basic amine count to lower phospholipidosis risk .

- In Vitro Assays : High-throughput hERG inhibition screening (IC50 <1 µM is ideal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.